Product packaging for [Amino(furan-2-yl)methyl]phosphonic acid(Cat. No.:CAS No. 68662-98-6)

[Amino(furan-2-yl)methyl]phosphonic acid

Cat. No.: B3356755
CAS No.: 68662-98-6
M. Wt: 177.1 g/mol
InChI Key: AMJUOJFMVXAEDD-UHFFFAOYSA-N
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Description

[Amino(furan-2-yl)methyl]phosphonic acid is a high-purity chemical building block designed for research and development applications, particularly in the fields of medicinal chemistry and chemical biology. This compound features a unique molecular architecture that combines a furan ring, a key heterocycle in many bioactive molecules , with a phosphonic acid functional group, which is a bioisostere for phosphate esters commonly used to modulate molecular properties such as polarity, solubility, and metabolic stability . Researchers value this reagent for its potential in constructing novel molecular scaffolds. Its primary applications include serving as a key intermediate in the synthesis of more complex molecules for drug discovery programs and as a core structure in the development of enzyme inhibitors, where the phosphonic acid group can mimic transition states or natural substrates. The compound is provided with a guaranteed purity of ≥95% (to be verified by the supplier) and must be stored in a cool, dry place, sealed under inert conditions to ensure long-term stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8NO4P B3356755 [Amino(furan-2-yl)methyl]phosphonic acid CAS No. 68662-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[amino(furan-2-yl)methyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8NO4P/c6-5(11(7,8)9)4-2-1-3-10-4/h1-3,5H,6H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJUOJFMVXAEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563057
Record name [Amino(furan-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68662-98-6
Record name [Amino(furan-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Amino Furan 2 Yl Methyl Phosphonic Acid and Its Analogs

Established Reaction Pathways for α-Aminophosphonate Synthesis

The formation of the N-C-P framework in α-aminophosphonates is predominantly achieved through two key reactions: the Kabachnik-Fields reaction and the Pudovik reaction. These methods provide versatile and direct pathways to the target phosphonate (B1237965) structures.

Kabachnik-Fields Reaction in the Context of Furan-Derived Phosphonates

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, such as a dialkyl phosphite (B83602). wikipedia.orgorganic-chemistry.org This reaction stands out as one of the most straightforward and widely used methods for preparing α-aminophosphonates. rgmcet.edu.in The general mechanism can proceed through two main pathways, depending on the reactants and conditions. One pathway involves the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the phosphite (a Pudovik-type reaction). wikipedia.orgrgmcet.edu.inmdpi.com The alternative pathway involves the initial reaction of the aldehyde and phosphite to form an α-hydroxyphosphonate, which is then substituted by the amine. nih.gov The basicity of the amine often dictates the preferred route. organic-chemistry.org

The use of furan-based aldehydes, such as furfural (B47365) (furan-2-carbaldehyde), as the carbonyl component in the Kabachnik-Fields reaction provides direct access to [amino(furan-2-yl)methyl]phosphonic acid derivatives. In a representative synthesis, furfural, a primary amine (like aniline (B41778) or its derivatives), and diethyl phosphite are condensed in a one-pot reaction to yield the corresponding diethyl α-aminophosphonates. tandfonline.com

One study demonstrated the successful synthesis of a series of furan (B31954) aminophosphonate derivatives by reacting furfural, various aniline derivatives, and diethyl phosphite. The reaction proceeded efficiently without the need for a catalyst or solvent, highlighting a green chemistry approach. tandfonline.com The yields for these syntheses were generally very high, as detailed in the table below.

EntryAmineProductYield (%)
1AnilineDiethyl [amino(phenyl)(furan-2-yl)methyl]phosphonate91.1
2p-ToluidineDiethyl [(furan-2-yl)(p-tolylamino)methyl]phosphonate97.3
34-AminoacetanilideDiethyl-(((4-acetamidophenyl)amino)(furan-2-yl)methyl)phosphonate96.6
44-Aminobenzoic acidDiethyl [(furan-2-yl)((4-carboxyphenyl)amino)methyl]phosphonate93.3
Data sourced from a study on the catalyst- and solvent-free synthesis of furan aminophosphonate derivatives. tandfonline.com

To improve reaction rates and yields, various catalysts are often employed in the Kabachnik-Fields reaction. Lewis acids are particularly effective and common catalysts. wikipedia.orgmdpi.com The catalyst's role is generally to activate the carbonyl or, more frequently, the imine intermediate towards nucleophilic attack by the phosphite. mdpi.com

Examples of catalysts used in the synthesis of α-aminophosphonates include:

Iodine: Elemental iodine has been used as a mild Lewis acid catalyst for the phospha-Mannich reaction involving 5-hydroxymethyl-furan-1-carbaldehyde, aniline, and diethyl phosphite. The reaction proceeds under gentle conditions, and it is proposed that iodine activates the imine intermediate for the subsequent nucleophilic addition. mdpi.com

Metal Salts: Lewis acids such as magnesium perchlorate (B79767) (Mg(ClO₄)₂), cerium chloride, and TaCl₅-SiO₂ have proven to be highly efficient catalysts for the three-component synthesis of α-aminophosphonates, often under mild or solvent-free conditions. rgmcet.edu.inmdpi.com

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts have been developed. For instance, a magnetic Fe₃O₄@SnO₂/SO₄⁻² nanocatalyst has been successfully used for the solvent-free synthesis of α-aminophosphonates, demonstrating high efficiency and reusability. orgchemres.org

The general mechanism under Lewis acid (LA) catalysis is believed to follow the imine pathway, as illustrated below:

Step 1: Imine Formation R¹-CHO + R²-NH₂ ⇌ R¹-CH=N-R² + H₂O

Step 2: Catalyst Activation and Nucleophilic Attack R¹-CH=N-R² + LA ⇌ [R¹-CH=N-R²]•••LA (Activated Complex) [R¹-CH=N-R²]•••LA + (R³O)₂P(O)H → (R³O)₂P(O)-CHR¹-NHR² + LA

In this mechanism, the Lewis acid coordinates to the nitrogen atom of the imine, increasing its electrophilicity and facilitating the addition of the dialkyl phosphite.

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign methods for α-aminophosphonate synthesis. These approaches reduce waste, avoid the use of hazardous volatile organic solvents, and can simplify work-up procedures. orgchemres.org

Several studies have reported successful Kabachnik-Fields reactions under solvent-free conditions. nih.gov One notable method involves the reaction of furfural, an amine, and diethyl phosphite at a moderately elevated temperature (40–60 °C) without any solvent or catalyst, affording high yields of the desired furan-containing aminophosphonates. tandfonline.com Another green approach utilizes a magnetically separable and reusable nanocatalyst for the synthesis of α-aminophosphonates at 80 °C under solvent-free conditions, which offers advantages in terms of catalyst recovery and reduced environmental impact. orgchemres.org Microwave irradiation has also been employed as an alternative energy source to promote the reaction under solvent-free conditions, often without the need for a catalyst. nih.gov

Pudovik Reaction for Furan-Substituted Imines

The Pudovik reaction is the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the carbon-nitrogen double bond of an imine. wikipedia.org It is a fundamental method for forming the C-P bond in α-aminophosphonates and is mechanistically a key step in the imine-pathway of the Kabachnik-Fields reaction. wikipedia.orgwikipedia.org The reaction can be performed as a two-component reaction using a pre-formed imine, which can sometimes lead to higher yields and better selectivity compared to the one-pot, three-component approach. organic-chemistry.org The reaction is typically catalyzed by a base or a Lewis acid. wikipedia.org

For the synthesis of furan-containing α-aminophosphonates, an imine derived from furfural and an appropriate amine would be the key intermediate.

General Pudovik Reaction Scheme: (Furan-2-yl)-CH=NR' + (RO)₂P(O)H --(Catalyst)--> (RO)₂P(O)-CH(Furan-2-yl)-NHR'

Achieving stereocontrol in the synthesis of α-aminophosphonates is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Enantioselective variants of the Pudovik reaction have been developed to produce optically active α-aminophosphonates. wikipedia.orgorganic-chemistry.org

This is typically achieved in one of two ways:

Use of Chiral Auxiliaries: An imine can be prepared from a chiral amine, such as α-methylbenzylamine. wikipedia.org The addition of the phosphite to this chiral imine proceeds diastereoselectively, influenced by the existing stereocenter. Subsequent removal of the chiral auxiliary yields the enantioenriched α-aminophosphonate. mdpi.comnih.gov

Use of Chiral Catalysts: A prochiral imine can be reacted with a phosphite in the presence of a chiral catalyst. Chiral Lewis acids or organocatalysts, such as quinine (B1679958) and its derivatives or chiral metal complexes, can create a chiral environment around the imine, directing the nucleophilic attack of the phosphite to one face of the C=N bond. organic-chemistry.orgwikipedia.org For example, a chiral tethered bis(8-quinolinato) (TBOx) aluminum complex has been shown to be highly effective in catalyzing the enantioselective Pudovik reaction of various aldimines with high yields and enantioselectivities (up to 98% ee). organic-chemistry.org Such methods allow for the catalytic generation of chirality, which is a highly efficient strategy. organic-chemistry.orgnih.gov

These stereoselective strategies are applicable to furan-substituted imines, providing pathways to chiral this compound derivatives, which are valuable targets for pharmaceutical and agrochemical research. beilstein-journals.org

Role of Catalysts in Pudovik Reaction Enhancements

The Pudovik reaction and its aza-variant, the phospha-Mannich or Kabachnik-Fields reaction, represent fundamental approaches for the synthesis of α-aminophosphonates, including this compound. This reaction typically involves the nucleophilic addition of a dialkyl phosphite to an imine, which can be pre-formed or generated in situ from an aldehyde (like furfural) and an amine. While some syntheses can proceed without a catalyst, often under solvent-free conditions, the use of catalysts is crucial for enhancing reaction rates, improving yields, and enabling milder reaction conditions. tandfonline.commdpi.com

A variety of catalysts have been employed to facilitate this transformation. These can be broadly categorized into Lewis acids, Brønsted acids, and base catalysts. Lewis acids such as nickel(II) chloride, niobium chloride, and magnesium perchlorate have proven effective. mdpi.com For instance, Ni(II)-chloride has been used to catalyze the three-component reaction between aniline derivatives, substituted benzaldehydes, and diethyl phosphite. mdpi.com Similarly, hafnium(IV) chloride has been shown to be an efficient catalyst for the condensation of amines, aldehydes, and trialkyl phosphites in ethanol. mdpi.com

Base catalysts are also commonly used. Tetramethylguanidine, for example, has been utilized to promote the addition of phosphites to imines. mdpi.com The concentration of the catalyst can also play a critical role in the reaction outcome. In the Pudovik reaction of α-oxophosphonates, a low concentration (5%) of a diethylamine (B46881) catalyst selectively yields the α-hydroxy-methylenebisphosphonate adduct. nih.gov In contrast, a higher catalyst concentration (40%) can promote a rearrangement to form a phosphonate-phosphate species. nih.gov

Interestingly, a highly efficient, green chemistry approach for synthesizing furan-containing aminophosphonate derivatives involves a one-pot, three-component Kabachnik-Fields reaction of furfural, an amine, and diethyl phosphite without any solvent or catalyst, achieving yields of over 90%. tandfonline.com

CatalystReaction TypeKey FindingsYieldReference
None (Solvent-free)Kabachnik-FieldsOne-pot reaction of furfural, various amines, and diethyl phosphite at 40–60 °C.91–99% tandfonline.com
Ni(II) chlorideKabachnik-FieldsEffective in the reaction of aniline derivatives, benzaldehydes, and diethyl phosphite.Similar to NbCl₄ mdpi.com
Hafnium(IV) chlorideKabachnik-FieldsEfficient for the condensation of amines, aldehydes, and trialkyl phosphites at 60 °C.Not specified mdpi.com
TetramethylguanidineAza-PudovikUsed for the reaction of a carbazole-related imine with dialkyl phosphites.Good mdpi.com
Diethylamine (DEA)Pudovik (on α-oxophosphonates)Catalyst amount determines product; 5% DEA gives Pudovik adduct, 40% gives rearranged product.Not specified nih.gov

Advanced Synthetic Approaches and Derivatization

Beyond fundamental synthetic routes, significant research has focused on developing advanced methodologies for creating chiral derivatives and structurally diverse analogs of this compound.

Asymmetric Synthesis of Chiral this compound Derivatives

The biological activity of α-aminophosphonic acids is often dependent on the specific configuration of their stereocenters. mdpi.com Consequently, the development of asymmetric synthetic methods to produce optically active this compound derivatives is of paramount importance. These methods primarily rely on the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome.

The enantioselective synthesis of α-aminophosphonates can be achieved through the hydrophosphonylation of imines in the presence of a chiral catalyst. mdpi.com Chiral phosphoric acids, derived from BINOL (1,1'-bi-2-naphthol), are a prominent class of organocatalysts for this purpose. mdpi.comnih.gov These catalysts function by activating the imine through hydrogen bonding, facilitating a stereoselective nucleophilic attack by the phosphite. nih.gov For instance, (R)-3,3'-[4-fluorophenyl]₂-1,1'-binaphthol phosphate (B84403) has been used to catalyze the addition of dialkyl phosphites to aldimines, yielding α-aminophosphonates in moderate yields and enantiomeric excesses (ee). mdpi.comnih.gov Quinine-derived quaternary ammonium (B1175870) salts have also been employed as effective phase-transfer catalysts for the stereoselective α-amidoalkylation of dimethyl phosphite, achieving high yields and ee up to 92%. mdpi.com

Chiral auxiliaries offer another robust strategy. These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, tert-butylsulfinyl imines have been used as chiral auxiliaries in the synthesis of tetrasubstituted α-aminophosphonates. nih.gov The nucleophilic addition of phosphites to these chiral imines proceeds with high yields and excellent diastereoselectivities. nih.gov Similarly, menthol (B31143) can be used as a chiral auxiliary attached to the phosphorus atom. nih.gov

MethodChiral Inductor TypeExampleStereoselectivity OutcomeReference
OrganocatalysisChiral Phosphoric Acid(R)-3,3'-[4-fluorophenyl]₂-1,1'-binaphthol phosphateUp to 61.9% ee mdpi.comnih.gov
Phase-Transfer CatalysisChiral Quaternary Ammonium SaltQuinine-derived saltUp to 92% ee mdpi.com
Chiral AuxiliarySulfinyl Grouptert-Butylsulfinyl imines86:14 to ≥98:2 dr nih.gov
Chiral AuxiliaryMenthol GroupMenthol-derived phosphonate iminesGood yield and diastereoselectivity nih.gov

The primary goal of asymmetric synthesis is to produce a single stereoisomer, either an enantiopure or diastereopure compound. The methods described above provide effective control over stereochemistry. The diastereoselective approach using chiral auxiliaries, such as tert-butylsulfinyl imines, allows for the formation of α-aminophosphonates with high diastereomeric ratios (dr), often exceeding 98:2. nih.gov The resulting diastereomers can then be separated chromatographically, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched target compound.

Catalytic enantioselective methods aim to directly produce an excess of one enantiomer. The success of these reactions is measured by the enantiomeric excess (ee). The enantioselective hydrophosphonylation of imines catalyzed by chiral binaphthyl phosphoric acid derivatives has been shown to afford α-aminophosphonates with an enantiomeric excess of up to 90%. mdpi.com Similarly, the use of chiral cyclic imines derived from diamines and ketoesters, when reacted with dialkyl phosphites, can produce tetrasubstituted α-aminophosphonates in high yields and diastereoselectivities (up to 98:2 dr). nih.gov One highly effective strategy involves the enantioselective nucleophilic addition of α-isocyanatophosphonates to aldehydes, including heteroaryl aldehydes like 2-furyl aldehyde, which can achieve enantiomeric excesses of 87% to over 99%. mdpi.com These methods demonstrate a high degree of control, enabling the synthesis of specific, optically pure stereoisomers of this compound derivatives.

Synthesis of Structurally Modified Analogs and Derivatives

Modifying the furan ring of this compound allows for the creation of a diverse library of analogs. These modifications can involve introducing various substituents onto the furan ring or altering the ring itself.

Research has demonstrated the synthesis of furan amino acid derivatives with substituents at the 5-position of the furan ring. pjps.pk For example, 5-bromo-2-furoyl chloride can be reacted with amino acids to produce 5-bromo-2-furoylamino acids. pjps.pk Similarly, 5-nitrofuran-2-acryloyl chloride serves as a precursor for 5-nitrofuran-2-acryloylamino acid methyl esters. pjps.pk These synthetic routes show that electron-withdrawing groups like bromo and nitro can be readily incorporated. Another example includes the synthesis of a phosphonate derivative from 9-(5-hydroxymethylfuran-2-yl)adenine, which features a hydroxymethyl group at the 5-position of the furan ring. nih.gov

The starting material, furfural, can also be catalytically modified prior to the phosphonylation reaction to generate analogs. The selective hydrogenation of furfural can yield products such as furfuryl alcohol, tetrahydrofurfuryl alcohol, or 2-methylfuran, depending on the catalyst and reaction conditions. mdpi.comoalib.com For instance, nickel-based catalysts can promote deep hydrogenation to tetrahydrofurfuryl alcohol, while copper-based catalysts may favor the formation of furfuryl alcohol or other products. mdpi.com These modified furans can then serve as precursors for the synthesis of analogs with saturated rings or different substituents, thereby expanding the structural diversity of the resulting aminophosphonic acids.

Furan Ring ModificationSynthetic Precursor/MethodResulting Structure TypeReference
5-Bromo substitutionReaction of amino acids with 5-bromo-2-furoyl chloride.5-Bromo-2-furoylamino acids pjps.pk
5-Nitro substitutionReaction of amino acid esters with 5-nitrofuran-2-acryloyl chloride.5-Nitrofuran-2-acryloylamino acid esters pjps.pk
5-Hydroxymethyl substitutionMulti-step synthesis starting from 9-(5-hydroxymethylfuran-2-yl)adenine.Phosphonate with a 5-hydroxymethylfuran moiety nih.gov
Ring HydrogenationCatalytic hydrogenation of furfural using catalysts like Ni/NCNTs.Analogs with a tetrahydrofuran (B95107) ring mdpi.com
Variations in the Amino Functionality (e.g., secondary amines, protected amines)

The synthesis of α-aminophosphonates, particularly those incorporating a furan moiety, can be readily adapted to introduce a wide range of substituents on the amino nitrogen. This is typically achieved through the Kabachnik-Fields reaction, a one-pot condensation of an aldehyde, an amine, and a dialkyl phosphite. nih.govcore.ac.uktandfonline.com By selecting a primary or secondary amine as the starting material, the corresponding primary or secondary α-aminophosphonates can be prepared.

For instance, the reaction of furfural, a primary amine (like aniline or its derivatives), and diethyl phosphite under solvent- and catalyst-free conditions yields N-substituted diethyl (furan-2-yl)aminomethylphosphonates. tandfonline.com This approach allows for the incorporation of various aryl groups onto the nitrogen atom. The reaction is typically stirred at a moderately elevated temperature (40–60 °C) for a short duration (0.5–2 hours), often resulting in high yields. tandfonline.com

Furthermore, protected amines can be employed in these synthetic schemes. For example, phthalimide (B116566) can be used as a protected source of ammonia. The Gabriel synthesis can be adapted to produce aminophosphonates by reacting a halomethylphosphonate with potassium phthalimide, followed by deprotection to yield the primary amine. mdpi.com This method provides a route to the primary this compound, which can then be further functionalized.

The table below summarizes examples of N-substituted (furan-2-yl)methylphosphonates synthesized via the Kabachnik-Fields reaction. tandfonline.com

Amine ReactantAldehydePhosphiteProductYield (%)
AnilineFurfuralDiethyl phosphiteDiethyl (furan-2-yl)(phenylamino)methylphosphonate91.1
p-ToluidineFurfuralDiethyl phosphiteDiethyl (furan-2-yl)(p-tolylamino)methylphosphonate97.3
4-AminoacetanilideFurfuralDiethyl phosphiteDiethyl (4-acetamidophenyl)(furan-2-yl)methylphosphonate96.6
4-Aminobenzoic acidFurfuralDiethyl phosphite4-(((Diethoxyphosphoryl)(furan-2-yl)methyl)amino)benzoic acid93.3
Diversity-Oriented Synthesis of Bis(aminophosphonates) and Related Structures

Diversity-oriented synthesis (DOS) is a strategy aimed at producing libraries of structurally diverse small molecules from a common starting point. nih.gov This approach is highly valuable in medicinal chemistry and materials science for discovering new compounds with desired properties. nih.govnih.gov In the context of furan-containing aminophosphonates, DOS can be employed to generate complex architectures such as bis(aminophosphonates).

Bis(aminophosphonates) are molecules containing two aminophosphonate units. Their synthesis can be achieved through a double Kabachnik-Fields reaction. core.ac.uksciforum.net For example, using a diamine, such as ethane-1,2-diamine, in reaction with an aldehyde (e.g., furan-2-carbaldehyde) and a dialkyl phosphite would lead to the formation of a bis(aminophosphonate) where the two aminophosphonate moieties are linked by the diamine's backbone. derpharmachemica.com

Another strategy involves using a diformyl compound, such as 2,5-diformylfuran (DFF), which is derivable from biomass. nih.govscirp.org Reacting DFF with a primary amine and a dialkyl phosphite in a 1:2:2 molar ratio can yield a furan-cored bis(aminophosphonate). The direct reductive amination of DFF is a key step in producing the diamine precursor, 2,5-bis(aminomethyl)furan (B21128) (BAF). scirp.orgrsc.org This diamine can then be used to build more complex structures. Efficient synthesis of BAF has been reported from 5-hydroxymethylfurfural (B1680220) (HMF) through an amination-oxidation-amination-reduction (AOAR) strategy. rsc.org

These diversity-oriented approaches enable the rapid generation of compound libraries with variations in the linker, the amino substituents, and the phosphonate groups, facilitating the exploration of structure-activity relationships. nih.govrsc.org

Synthetic Strategies for Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors, namely furan-2-carbaldehyde (furfural) and its corresponding imines, as well as suitable phosphorylating agents.

Preparation of Furan-2-yl-Carbaldehydes and Imines from Furan Derivatives

Furan-2-carbaldehyde, commonly known as furfural, is a readily available platform chemical derived from lignocellulosic biomass. nih.govresearchgate.net It serves as the primary aldehyde component in the synthesis of the target aminophosphonate. Substituted furan-2-carbaldehydes can also be prepared through various organic reactions to introduce diversity at the furan ring. acgpubs.org For example, 5-nitrofuran-2-carbaldehyde and 5-methylfuran-2-carbaldehyde are common derivatives used in synthesis. acgpubs.org One standard method for introducing the aldehyde group onto a furan ring is the Vilsmeier-Haack reaction, which uses reagents like a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net

The next crucial intermediate is the imine, or Schiff base, formed by the condensation of furan-2-carbaldehyde with a primary amine. derpharmachemica.comnih.gov This reaction is typically carried out by refluxing the aldehyde and amine in a solvent like ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid or p-toluenesulfonic acid). derpharmachemica.comrsc.org The formation of the imine (R-CH=N-R') is a key step, as it provides the electrophilic carbon atom for the subsequent nucleophilic attack by the phosphite. nih.govresearchgate.net The reaction conditions can be optimized to achieve high yields of the desired Schiff base. acgpubs.orgrsc.org For instance, catalyst-free synthesis of furan-based Schiff bases has been reported by simply stirring the reactants in methanol (B129727) at room temperature or with gentle heating. acgpubs.org

The table below shows examples of synthesized furan-based Schiff bases. acgpubs.org

Furan-2-carbaldehyde DerivativeAmine ReactantProduct (Schiff Base)
5-Methylfuran-2-carbaldehyde4-Nitrobenzene-1,2-diamineN¹-((5-Methylfuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine
5-Nitrofuran-2-carbaldehyde4-Nitrobenzene-1,2-diamine5-Nitro-N¹-((5-nitrofuran-2-yl)methylene)benzene-1,2-diamine
5-Bromofuran-2-carbaldehyde4-Nitrobenzene-1,2-diamineN¹-((5-Bromofuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine
5-Iodofuran-2-carbaldehyde4-Nitrobenzene-1,2-diamineN¹-((5-Iodofuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine

Phosphorylation Strategies and Reagent Selection (e.g., dialkyl phosphites)

The introduction of the phosphonate group is the final key step in forming the α-aminophosphonate backbone. The two most prominent methods for this transformation are the Kabachnik-Fields reaction and the Pudovik reaction. nih.govcore.ac.uksciforum.net

The Kabachnik-Fields reaction is a three-component condensation of an aldehyde (furan-2-carbaldehyde), an amine, and a hydrophosphoryl compound. nih.govrgmcet.edu.in The most commonly used phosphorylating agents are dialkyl phosphites, such as diethyl phosphite or dimethyl phosphite, due to their reactivity and commercial availability. nih.govtandfonline.com The reaction mechanism is believed to proceed through one of two pathways: either formation of an imine followed by addition of the phosphite (the Pudovik pathway) or formation of an α-hydroxyphosphonate followed by nucleophilic substitution by the amine. rgmcet.edu.in Kinetic studies suggest the mechanism depends on the specific reactants and conditions used. rgmcet.edu.in

The Pudovik (or aza-Pudovik) reaction involves the direct addition of a dialkyl phosphite to a pre-formed imine. nih.govresearchgate.net This two-component reaction can offer better control and is an excellent alternative to the one-pot Kabachnik-Fields reaction, especially when the imine is stable and easily isolated. researchgate.net

Both reactions can be performed under various conditions, including solvent-free, with microwave irradiation, or using catalysts to enhance reaction rates and yields. nih.govsciforum.net While many syntheses employ catalysts, catalyst-free conditions are often successful for furan-based systems, representing a "green" chemistry approach. tandfonline.com The choice of dialkyl phosphite (e.g., dimethyl, diethyl, or diphenyl phosphite) allows for variation in the ester groups of the resulting phosphonate, which can influence its properties and serve as protecting groups for the phosphonic acid. nih.gov

Post-Synthetic Modifications and Functionalization

Post-synthetic modification (PSM) refers to chemical transformations performed on a pre-existing molecule or material to introduce new functional groups while preserving the core structure. nih.govescholarship.org For this compound and its esters, PSM offers a powerful tool to further diversify the molecule and tailor its properties for specific applications.

One common PSM strategy involves reactions at the amino group. If the primary α-aminophosphonate has been synthesized, the -NH₂ group can be alkylated, acylated, or used in Schiff base formation with other aldehydes. mdpi.com For example, the primary amine can undergo an aza-Michael addition to electron-deficient double bonds, as seen in the reaction with maleimide-bearing metal complexes. mdpi.com

Another site for functionalization is the phosphonate ester. The alkyl groups can be hydrolyzed under acidic or basic conditions, or more commonly via reaction with bromotrimethylsilane (B50905) (TMSBr), to yield the final phosphonic acid. rsc.org This deprotection step is crucial for revealing the phosphonic acid moiety, which is often essential for biological activity or for its properties as a ligand or surface modifier. rsc.orgorientjchem.org

Furthermore, if the furan ring itself contains reactive handles, these can be modified post-synthetically. For example, a hydroxyl group on the furan ring, as in derivatives of 5-hydroxymethylfurfural (HMF), can be esterified or etherified. nih.govresearchgate.net In the context of metal-organic frameworks (MOFs) containing amino-functionalized linkers, PSM is a widely used technique. nih.govresearchgate.net Similar reactions, such as acylation or Schiff base formation, can be envisioned for discrete molecules of this compound to attach them to larger structures or to introduce new functionalities. nih.gov

Exploration of Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

Research into the enzyme inhibitory properties of aminophosphonates containing a furan (B31954) moiety has revealed specific interactions with key metabolic enzymes.

The primary and most well-documented enzyme target for derivatives of [Amino(furan-2-yl)methyl]phosphonic acid is Fructose-1,6-bisphosphatase (FBPase) . nih.govnih.gov FBPase is a critical enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate sources. nih.govwikipedia.org Its inhibition is a therapeutic strategy for managing type 2 diabetes, where excessive glucose production by the liver is a key factor. nih.govwikipedia.org

A notable derivative, [5-[2-amino-5-(2-methylpropyl)-4-thiazolyl]-2-furanyl]phosphonic acid (MB05032), has been identified as a potent and selective inhibitor of FBPase. nih.gov This compound was developed as part of an effort to discover inhibitors that target the allosteric binding site of AMP on the enzyme. nih.gov

While specific studies on the direct action of this compound against proteases and lipases are not extensively detailed in the provided context, aminophosphonic acids in general, particularly those with heterocyclic groups, are recognized for their ability to inhibit various enzymes, including fungal proteases. researchgate.net Organophosphorus compounds like phosphonates are also known to inhibit serine esterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

CompoundEnzyme TargetInhibitory Activity (IC₅₀)Notes
MB05032 ([5-[2-amino-5-(2-methylpropyl)-4-thiazolyl]-2-furanyl]phosphonic acid)Fructose-1,6-bisphosphatase (FBPase)Potent InhibitionFunctions as an AMP mimetic, targeting the allosteric site. nih.gov
General AminophosphonatesFungal ProteasesInhibitory EffectStructural analogues of natural amino acids. researchgate.net
General Organophosphorus CompoundsSerine Esterases (e.g., AChE, BuChE)Inhibitory EffectInhibition often involves phosphorylation of a serine residue in the active site. nih.gov

The mechanism of FBPase inhibition by the furan phosphonic acid derivative MB05032 is allosteric . nih.gov It binds to the allosteric site normally occupied by AMP, acting as an AMP mimetic. nih.gov This binding leads to potent inhibition of FBPase that is synergistic with fructose (B13574) 2,6-bisphosphate (Fru-2,6-P2), another natural inhibitor of the enzyme. nih.govwikipedia.org This synergistic action signifies that it functions as a true mimic of AMP. nih.gov

For other enzyme systems, different mechanisms are common for aminophosphonate inhibitors. For instance, the inhibition of serine esterases by many organophosphorus compounds involves the formation of a covalent bond with a serine residue in the enzyme's active site, a process known as phosphonylation. nih.gov Other studies on aminophosphonate analogues have demonstrated competitive modes of inhibition, such as the case with a GABA(A)-ρ1 receptor antagonist. nih.gov

The phosphonate (B1237965) group (—PO₃H₂) is a cornerstone of the biological activity of these molecules. Phosphonates are stable structural analogs of phosphates (—OPO₃H₂). researchgate.netnih.gov This stability is crucial, as the carbon-phosphorus (C-P) bond is resistant to hydrolysis compared to the phosphate (B84403) ester's oxygen-phosphorus (O-P) bond. nih.gov

In the context of FBPase inhibition, the furanyl phosphonic acid moiety of the inhibitor MB05032 is designed to bind to the AMP site. nih.gov The phosphonate group specifically mimics the phosphate group of AMP, allowing it to form favorable interactions within the phosphate-binding pocket of the allosteric site. nih.gov This mimicry is essential for the molecule's ability to recognize and bind to the enzyme, inducing a conformational change that leads to inhibition. nih.govnih.gov More broadly, phosphonopeptides are known to act as mimics of the tetrahedral transition state of amide bond hydrolysis, which makes them effective inhibitors of peptidases. mdpi.com

Molecular Interactions with Biological Macromolecules

The inhibitory effect of this compound derivatives is rooted in their specific molecular interactions with the target protein, involving a combination of binding modes and intermolecular forces.

Studies on the FBPase inhibitor MB05032 reveal a well-defined binding mode within the allosteric AMP site. nih.gov The molecule leverages its distinct chemical features—a 2-aminothiazole (B372263) substituted with a furanyl phosphonic acid and an alkyl group—to engage with the receptor. nih.gov The key interaction sites are the specific pockets within the allosteric site that normally bind the adenine (B156593) base and the 5'-phosphate of AMP, as well as a nearby hydrophobic region. nih.gov

Site-directed mutagenesis studies have helped identify specific amino acid residues critical for this allosteric communication. For example, altering residues in the AMP binding site, such as Lysine 112 (K112) and Tyrosine 113 (Y113), can significantly reduce the enzyme's responsiveness to inhibitors that target this site. nih.gov The binding of the ligand to these key sites triggers conformational changes that are transmitted through the protein structure, ultimately displacing a critical loop in the active site and rendering the enzyme less active. nih.gov

The binding affinity and specificity of furan phosphonate inhibitors are determined by a network of molecular interactions. The binding of MB05032 to the FBPase allosteric site involves favorable interactions with both the base and phosphate binding pockets, as well as a nearby hydrophobic region. nih.gov

Hydrogen bonds are critical for the recognition and stabilization of the ligand-receptor complex. The phosphonate group, with its oxygen atoms, can act as a hydrogen bond acceptor, while the P-OH groups can act as donors. researchgate.net These interactions, along with those from the amino group, are crucial for anchoring the inhibitor in the correct orientation within the binding site. nih.gov The furan ring itself, being an electron-rich system, can also participate in various interactions. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For derivatives of this compound, SAR investigations focus on how modifications to the furan ring, the amino group, and the phosphonate moiety influence their interaction with biological targets.

Influence of Furan Ring Substitutions on Biological Response

The furan ring is an electron-rich aromatic system whose properties can be modulated by substituents, thereby influencing the biological activity of the entire molecule. nih.govresearchwithrowan.com Studies on various furan-containing compounds have shown that substitutions at the 2- and 5-positions can significantly affect pharmacological properties. nih.gov For instance, research on furan-based epoxy resins demonstrated that the position and type of substitution on the furan ring have a considerable impact on the molecule's properties. researchwithrowan.com In one study, a monosubstituted furan ring resulted in higher char yield compared to a disubstituted furan ring, indicating that even simple modifications like adding a methyl group can alter molecular behavior significantly. researchwithrowan.com

In the context of biologically active molecules, substitutions on the furan ring can alter binding affinity to target enzymes or receptors. Work on 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors showed that adding a nitrophenyl group to the 5-position of the furan ring was a key part of the molecule's structure for inhibiting the ST2/IL-33 interaction. nih.gov Further modifications to this phenyl ring substituent were then explored to optimize activity. nih.gov Similarly, studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives revealed that the presence and modification of substituents at the 5-position were critical for their cytotoxic and antibacterial activities. orientjchem.org These examples, while not all on phosphonates, underscore a general principle: the furan ring is a tunable element where substitutions can enhance potency and selectivity.

Impact of Amino Group Modifications on Target Affinity and Selectivity

The amino group in α-aminophosphonates is a key site for modification, directly influencing the compound's interaction with biological targets. mdpi.com The synthesis of N-substituted derivatives is a common strategy to explore and improve biological activity. orientjchem.org Research on diethyl α-aminophosphonates containing a furan-2-yl group has shown that modifying the amino group with different N-aryl substituents leads to a range of biological activities.

A study investigating a series of diethyl-(((arylamino))(furan-2-yl)methyl)phosphonates for antioxidant activity provides a clear example. The nature of the substituent on the phenylamino (B1219803) group was found to be critical. Derivatives with an acetamido (A3) or a carboxylic acid (A4) group on the phenyl ring displayed notable antioxidant activity, whereas those with an unsubstituted phenyl (A1) or a methylphenyl (A2) group were less active. Specifically, the acetamido-substituted compound (A3) showed the highest activity. This highlights that the electronic properties and hydrogen-bonding capabilities of the N-substituent are crucial determinants of biological response.

Antioxidant Activity of N-Substituted [Amino(furan-2-yl)methyl]phosphonate Derivatives
Compound IDN-SubstituentAntioxidant Activity (IC50 µM)
A1PhenylN/A
A2p-TolylN/A
A34-Acetamidophenyl2.02
A44-CarboxyphenylIntermediate

This table presents data on the antioxidant activity of various diethyl α-(N-arylamino)(furan-2-yl)methylphosphonates. The IC50 value represents the concentration required to inhibit 50% of the DPPH free radical. A lower IC50 value indicates higher antioxidant activity. Data sourced from a 2017 study on furan/pyridine aminophosphonate derivatives.

This principle is further supported by research on other aminophosphonates, where the amino moiety plays a critical role in determining herbicidal activity and enzyme inhibition. mdpi.comnih.gov Docking studies of some aminophosphonate inhibitors have revealed that the protonated amino group is often responsible for key interactions, such as cation–π stacking and hydrogen bonding within the active site of an enzyme. nih.gov

Contribution of Phosphonate Ester Modifications on Biological Activity

The phosphonic acid group is negatively charged at physiological pH, which can hinder its ability to cross biological membranes. researchgate.net To overcome this, the phosphonic acid is often masked as a phosphonate ester, creating a prodrug that can enter cells more easily. researchgate.net Inside the cell, ester groups are cleaved by cellular enzymes, such as esterases, to release the active phosphonic acid. researchgate.net

The choice of ester group is critical, as it affects both the stability and the rate of activation of the prodrug. researchgate.net

Simple Alkyl Esters : Simple diesters like dimethyl or diethyl esters are often too stable in biological systems and are cleaved very slowly, resulting in low biological activity. researchgate.net

Benzyl Esters : Dibenzyl esters are more readily cleaved than simple alkyl esters, but the rate is highly dependent on the substitution pattern of the aryl ring. researchgate.net

(Acyloxy)alkyl Esters : This class of esters, such as pivaloyloxymethyl (POM) esters, represents a highly successful prodrug strategy. They are designed to be cleaved by esterases to generate an intermediate that then spontaneously decomposes to release the active drug. researchgate.net This approach has been widely used for phosphonate-containing antiviral drugs. researchgate.net

Exploration of Specific Biological Research Applications

The unique structural and chemical properties of this compound derivatives make them valuable tools in biochemical and medical research.

Application as Biochemical Probes and Chemical Tools in Enzyme Research

Aminophosphonates are widely recognized as excellent mimics of the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of various enzymes, particularly proteases and those involved in amino acid metabolism. nih.govresearchgate.net The stability of the P-C bond prevents their hydrolysis, allowing them to bind tightly to the active site and act as inhibitors. nih.govresearchgate.net

Derivatives of this compound can be designed as specific probes to study enzyme mechanisms. For example, by modifying the furan or amino groups, researchers can develop a library of inhibitors with varying potencies and selectivities. These compounds can then be used to map the active site of a target enzyme, identifying key residues and interactions necessary for catalysis. Inhibition of serine esterases, for example, generally involves the phosphorylation of a serine residue in the enzyme's active site, forming a stable covalent bond that deactivates the enzyme. nih.gov Aminophosphonates serve as effective reagents for this purpose. nih.gov Their use as inhibitors has been demonstrated for a wide range of enzymes, including acetylcholinesterase, making them relevant to neurodegenerative disease research. nih.gov

Consideration as Scaffolds for Investigating Biological Pathways

Beyond inhibiting single enzymes, these compounds serve as versatile scaffolds for creating more complex molecules designed to investigate or modulate entire biological pathways. chemscene.com The phosphonate group provides a stable anchor that mimics a phosphate, while the furan and amino groups provide points for synthetic diversification. nih.govnih.gov

This "building block" approach allows for the attachment of various functional groups, such as fluorescent tags, biotin (B1667282) labels for affinity purification, or other pharmacophores to create multifunctional chemical probes. mdpi.com For instance, a furan-containing phosphonate was synthesized as a mimic of adenosine (B11128) monophosphate (AMP) to study the activity of human adenylate kinases, enzymes crucial for cellular energy homeostasis. mdpi.com Such molecules can be used to trace metabolic pathways, identify new drug targets, and understand the complex signaling networks within a cell. nih.gov The inherent biological activity of aminophosphonates as enzyme inhibitors, combined with the synthetic tractability of the furan ring and amino group, makes the this compound framework a powerful platform for chemical biology and drug discovery. nih.govchemscene.com

Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For aminophosphonates, including those with furan (B31954) moieties, QSAR helps in identifying the key molecular features that govern their therapeutic effects.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. In the study of aminophosphonic acid derivatives, CoMFA models are generated to map out the regions around the molecule where changes in these fields would likely impact activity.

For a series of [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives, which are structurally related to [Amino(furan-2-yl)methyl]phosphonic acid, a CoMFA model was developed to understand their inhibitory activity against fructose-1,6-biphosphatase. researchgate.net This model demonstrated good predictive capability, with a cross-validated r² (q²) of 0.614 and a non-cross-validated r² of 0.950. researchgate.netmdpi.com The resulting contour maps from the CoMFA analysis provide a visual guide for drug design, indicating areas where bulky groups (steric field) or charged groups (electrostatic field) would be favorable or unfavorable for activity.

Expanding on the principles of CoMFA, Comparative Molecular Similarity Indices Analysis (CoMSIA) evaluates a broader range of physicochemical properties. In addition to steric and electrostatic fields, CoMSIA considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the ligand-receptor interactions.

In the same study of [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives, a CoMSIA model was also generated. researchgate.net This model yielded a cross-validated r² (q²) of 0.598 and a non-cross-validated r² of 0.928, further validating the 3D-QSAR approach for this class of compounds. researchgate.netmdpi.com The combination of CoMFA and CoMSIA provides a comprehensive picture of the structural requirements for activity, guiding the modification of the lead compound to enhance its biological effect.

The ultimate goal of QSAR studies is to develop robust and predictive models that can be used for the rational design of new and more effective analogs. The statistical significance of the CoMFA and CoMSIA models, confirmed through internal and external validation methods, allows for the in silico screening of virtual compounds. researchgate.netmdpi.com

By interpreting the contour maps generated from these models, medicinal chemists can strategically add, remove, or modify functional groups on the parent structure to improve its interaction with the target receptor. For instance, the study on fructose-1,6-biphosphatase inhibitors led to the design of forty new analogs with predicted improvements in potency. researchgate.net This highlights the power of QSAR in accelerating the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

QSAR Model Statistics for [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives
Model Cross-validated r² (q²)
CoMFA0.614
CoMSIA0.598
Model Non-cross-validated r²
CoMFA0.950
CoMSIA0.928

This table presents the statistical results of the CoMFA and CoMSIA models for a series of derivatives structurally related to this compound, demonstrating the predictive power of these models. researchgate.netmdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that provide insights into how a ligand, such as this compound, might bind to its protein target at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding energy.

In studies of furan-containing aminophosphonates, molecular docking has been instrumental in identifying key interactions. For example, in the investigation of [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives as fructose-1,6-biphosphatase inhibitors, docking studies revealed that the phosphonic acid group is essential for binding to the receptor. researchgate.net Similarly, in studies of other α-aminophosphonates, docking has been used to predict binding modes and affinities to various targets, including enzymes and viral proteins. frontiersin.orgfrontiersin.org These predictions are crucial for understanding the mechanism of action and for designing mutations to probe the ligand-receptor interaction.

Key Findings from Molecular Docking of Related Furan-Containing Phosphonates
Compound Class Target Protein
[5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivativesFructose-1,6-biphosphatase
α-Aminophosphonates with hydrazone moietyTobacco Mosaic Virus Coat Protein
Compound Class Key Interaction
[5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivativesEssential role of the phosphonic acid group in binding
α-Aminophosphonates with hydrazone moietyHydrogen bonding with specific amino acid residues (e.g., SER, ARG, ASP)

This table summarizes key findings from molecular docking studies on compounds structurally related to this compound, illustrating the utility of this technique in identifying crucial binding interactions. researchgate.netfrontiersin.org

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer a more dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode, the role of solvent molecules, and any conformational changes that may occur upon ligand binding.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Computational chemistry provides profound insights into the intrinsic properties of molecules, bypassing the need for empirical observation for certain characteristics. For this compound, Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating its electronic nature and spatial arrangement.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. bohrium.com These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining how the molecule interacts with other chemical species. researchgate.net

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net A small energy gap between the HOMO and LUMO suggests that the molecule is more likely to be reactive. In theoretical studies of similar heterocyclic compounds, DFT calculations have been employed to determine these frontier orbitals and map the molecular electrostatic potential (MEP). researchgate.net The MEP surface identifies the electron-rich and electron-deficient regions of a molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. For instance, in studies of related phosphonates, the MEP results have been used to pinpoint reactive sites. bohrium.comresearchgate.net

Theoretical investigations on analogous compounds, such as those containing a pyrazole (B372694) ring linked to a phosphonate (B1237965) group, have shown that DFT can effectively explain structural and spectroscopic properties. These studies often calculate vibrational frequencies and compare them with experimental data from IR and Raman spectroscopy to validate the computed geometry. researchgate.net Such analysis for this compound would involve optimizing its geometry and then computing its electronic properties to predict its chemical behavior.

Table 1: Illustrative Electronic Properties Calculated by DFT for an Analogous Heterocyclic Phosphonate

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.2 eVElectron-accepting capacity
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.8 DMolecular polarity and solubility

Note: Data is illustrative and based on typical values for similar organic phosphonate compounds found in computational studies.

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds can give rise to various stable conformations. Quantum chemical calculations are essential for exploring the potential energy surface of the molecule to identify the most stable conformers. frontiersin.org This process involves systematically rotating dihedral angles and calculating the energy of each resulting structure. Studies on similar flexible molecules, like 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, have used DFT methods to postulate multiple rotational isomers and determine their relative stability. iu.edu.sa For this compound, key rotations would occur around the C-C bond connecting the furan ring to the methyl group and the C-P bond of the phosphonic acid moiety.

Tautomerism is another critical aspect to consider. The compound possesses both an acidic phosphonic acid group and a basic amino group, making proton transfer between these sites possible. This can lead to the existence of a zwitterionic form in equilibrium with the neutral form. Quantum chemical studies on biogenic amino acids have shown that while the zwitterionic form may be stable in crystal structures, in vacuo calculations often result in the neutral (canonical) form being more stable. researchgate.net A comprehensive theoretical study of this compound would investigate the relative energies of its potential tautomers and the energy barriers for their interconversion, which has been done for other molecules like 6-amino-1-methylpurine. scilit.com

In Silico Design and Virtual Screening

In silico methods are pivotal in modern drug discovery, enabling the rapid evaluation and design of new chemical entities with desired biological activities. nih.gov These computational techniques significantly reduce the time and cost associated with traditional drug development. nih.gov

Starting with the core scaffold of this compound, computational tools can be used to design novel analogs with potentially improved potency or selectivity. This process, often part of a lead optimization strategy, involves making systematic chemical modifications to the parent structure and predicting the effect of these changes on its biological activity. For instance, different substituents could be added to the furan ring or the amino group, and their impact on binding to a specific biological target could be evaluated through virtual screening. researchgate.net

Virtual high-throughput screening (VHTS) allows for the docking of large libraries of compounds against a target protein to identify potential hits. scirp.org In cases where a lead compound like this compound is already identified, a more focused library of its derivatives can be generated and screened in silico. This approach has been successfully used to identify inhibitors for various targets, including dihydrodipicolinate reductase (DapB) of Mycobacterium tuberculosis. nih.gov The goal is to create a structure-activity relationship (SAR) that guides the synthesis of the most promising candidates.

Table 2: Example of a Virtual Screening Workflow for Analog Generation

StepDescriptionTools/Methods
1. Scaffold SelectionThe core structure of this compound is chosen as the starting point.Chemical drawing software
2. Analog Library GenerationA virtual library is created by adding various functional groups at specified positions on the scaffold.Library enumeration software
3. Target PreparationThe 3D structure of a biological target (e.g., an enzyme) is prepared for docking.Protein preparation workflows
4. Molecular DockingThe generated analogs are docked into the active site of the target protein. researchgate.netGlide, AutoDock
5. Scoring and RankingAnalogs are scored based on their predicted binding affinity and interactions with the target.Scoring functions, MM-GBSA
6. Selection of CandidatesTop-ranked analogs are selected for further experimental testing.Data analysis tools

The computational design of new therapeutic agents generally falls into two categories: ligand-based and structure-based drug design. nih.govnih.gov The choice between these approaches depends on the available information about the biological target and its ligands. researchgate.net

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules known to bind to it exists. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Key LBDD methods include quantitative structure-activity relationship (QSAR) and pharmacophore modeling. researchgate.net A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. New analogs of this compound could be designed to fit a derived pharmacophore model, aiming to enhance the desired activity. drugdesign.org

Structure-based drug design (SBDD) is used when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov The primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the target's active site. If a target for this compound were identified and its structure known, SBDD could be used to visualize its binding mode, identify key interactions (e.g., hydrogen bonds, electrostatic interactions), and rationally design modifications to improve these interactions, leading to more potent analogs. researchgate.net Integrating both ligand-based and structure-based methods can often enhance the reliability and efficiency of the drug design process. nih.gov

Analytical and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the structure of newly synthesized compounds. For furan-containing aminophosphonates, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For derivatives of [Amino(furan-2-yl)methyl]phosphonic acid, such as the diethyl ester analogues, ¹H, ¹³C, and ³¹P NMR spectra provide a wealth of structural information. tandfonline.com

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals for diethyl (furan-2-yl)aminophosphonate derivatives include multiplets for the furan (B31954) ring protons, a characteristic doublet for the proton on the carbon adjacent to the phosphorus atom (α-proton) due to coupling with the phosphorus nucleus, and signals for the amino group proton and the ethyl ester groups. tandfonline.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The furan ring carbons, the α-carbon attached to the phosphorus atom (which appears as a doublet due to C-P coupling), and the carbons of the ethyl ester groups all show distinct chemical shifts. tandfonline.com

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. A single resonance is typically observed for the phosphonate (B1237965) group, with a chemical shift that is characteristic of its chemical environment. tandfonline.comnih.gov For diethyl (aminomethyl)benzylphosphonate compounds, the ³¹P NMR signal appears as a singlet around 26.5 ppm, which is consistent with a phosphonate group attached to a sp³-hybridized carbon atom. nih.gov

A study on the synthesis of new furan-containing aminophosphonate derivatives provided detailed NMR data for compounds like Diethyl-(furan-2-yl)-(4-methylphenylamino)phosphonate. tandfonline.com The structures of these synthesized compounds were confirmed using ¹H, ¹³C, and ³¹P NMR spectroscopy, alongside other analytical methods. tandfonline.com

Table 1: Representative NMR Data for a Diethyl [Amino(furan-2-yl)methyl]phosphonate Derivative

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H 7.30 m Furan ring proton
6.35 m Furan ring protons
5.00 d α-CH
4.10 m OCH₂ (ester)
1.25 t CH₃ (ester)
¹³C 150.5 s Furan ring carbon
142.0 s Furan ring carbon
110.5 s Furan ring carbon
108.0 s Furan ring carbon
55.0 d α-C
63.0 d OCH₂ (ester)
16.5 d CH₃ (ester)
³¹P 22.0 s P=O

Note: This table presents generalized data based on typical values for similar structures. Actual values can vary based on the specific derivative and solvent used.

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. For this compound and its derivatives, techniques like Electrospray Ionization (ESI) are commonly employed. The mass spectrum will show a molecular ion peak (or a protonated/deprotonated molecular ion peak) that confirms the molecular weight. rsc.org

The fragmentation pattern can reveal characteristic losses. For instance, the fragmentation of furan itself under electron ionization typically shows the loss of CO and acetylene. nist.gov In more complex molecules containing a furan moiety, related fragmentation pathways can be observed. nih.gov The analysis of aminophosphonic acids often shows fragmentation related to the phosphonic acid group and the amino group. nih.gov A detailed MS study of glyphosate (B1671968) and its primary metabolite, aminomethylphosphonic acid, revealed characteristic fragmentation pathways, including those involving interactions between the amine and phosphonate groups. nih.gov

In the synthesis of furan-containing aminophosphonate derivatives, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds with high accuracy. tandfonline.comrsc.org

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Interpretation
191 [M+H]⁺ Molecular Ion
173 [M-H₂O+H]⁺ Loss of water
110 [C₄H₃O-CH-NH₃]⁺ Fragment containing the furan-methanamine moiety
81 [H₂PO₃]⁻ Phosphite (B83602) anion

Note: This is a predictive table based on the structure. Actual fragmentation may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, P=O, P-O, and C-O-C functional groups. tandfonline.comnih.gov

The broad absorption band in the region of 2500-3300 cm⁻¹ can be attributed to the O-H stretching of the phosphonic acid group, often overlapping with N-H and C-H stretching vibrations. The P=O stretching vibration typically appears as a strong band in the 1200-1250 cm⁻¹ region. The P-O-H and P-O-C stretching vibrations are found in the 900-1100 cm⁻¹ range. nih.gov The furan ring is characterized by C-H stretching vibrations above 3100 cm⁻¹, C=C stretching around 1500-1600 cm⁻¹, and ring stretching (C-O-C) vibrations. researchgate.netnist.gov

In a study of different phosphonic acids, IR analysis provided evidence for the zwitterionic nature of aminophosphonates in solution. nih.gov For newly synthesized furan- and pyridine-containing aminophosphonate derivatives, IR spectra were recorded to confirm the presence of the key functional groups. tandfonline.com

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
3100-3150 C-H stretch Furan ring
2800-3300 N-H stretch Amino group
2500-3300 O-H stretch (broad) Phosphonic acid
1500-1600 C=C stretch Furan ring
1200-1250 P=O stretch Phosphonate
1000-1150 C-O-C stretch Furan ring
900-1050 P-O(H) stretch Phosphonic acid

Note: This table presents expected ranges for the functional groups present in the molecule.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. Due to the polar and ionic nature of this compound, reversed-phase HPLC is a suitable method for its analysis. researchgate.net

Often, a derivatization step is required to improve chromatographic retention and detection sensitivity. A common approach for aminophosphonic acids is pre-column derivatization of the amino group with a fluorescent tag, such as 9-fluorenylmethylchloroformate (FMOC-Cl). tandfonline.comdigitellinc.com This allows for highly sensitive fluorescence detection. The phosphonic acid group can also be esterified to improve chromatographic behavior. tandfonline.com The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net

GC-MS is a high-resolution separation technique coupled with a powerful detection method, ideal for volatile and thermally stable compounds. nih.gov Since this compound is non-volatile, a derivatization step is mandatory to convert it into a volatile analogue suitable for GC analysis. nih.gov

Common derivatization strategies for aminophosphonic acids include:

Silylation: Reacting the acidic protons of the phosphonic acid and the amino group with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters and ethers. nih.gov

Alkylation/Esterification: Converting the phosphonic acid to an ester (e.g., methyl or ethyl ester) and the amino group to an amide or carbamate. nih.govnist.gov Methyl chloroformate (MCF) is an effective reagent for this purpose. nih.gov

Once derivatized, the compound can be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase. nih.govmdpi.com The mass spectrometer then provides definitive identification based on the fragmentation pattern of the derivative. This technique is particularly useful for resolving isomers and identifying trace-level impurities. mdpi.com

Crystallographic Studies

Crystallographic studies are pivotal in elucidating the three-dimensional structure of molecules, providing invaluable insights into their stereochemistry and potential interactions with biological targets. For this compound and its derivatives, X-ray crystallography has been a key technique for detailed structural analysis.

X-ray Diffraction for Absolute Configuration and Solid-State Structure

X-ray diffraction analysis of single crystals is the definitive method for determining the absolute configuration and solid-state structure of chiral molecules like this compound. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state. The arrangement of molecules within the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, is also revealed. researchgate.net

The crystallographic data for aminophosphonate derivatives are often detailed in research publications. researchgate.netnih.gov For example, a study on novel α-aminophosphonates containing pyrazole (B372694) and fluorine moieties reported the crystal structure of one derivative, detailing its triclinic crystal system and space group P1. researchgate.net These studies underscore the power of X-ray diffraction in unequivocally establishing molecular structures. researchgate.netnih.gov

Interactive Table: Example Crystallographic Data for a Furan-Containing Aminophosphonate Derivative (Compound B2)

ParameterValue
Chemical FormulaC₁₇H₂₃N₂O₃P
Molecular Weight334.34 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)9.6460(4)
b (Å)23.8775(11)
c (Å)8.0692(4)
β (°)93.222(2)
Volume (ų)1855.58(15)
Z4
Temperature (K)253.3
Calculated Density (g/cm³)1.197

Data sourced from a study on furan-/pyridine aminophosphonate derivatives and is presented as an illustrative example for a related compound. tandfonline.com

Co-crystallization with Target Proteins for Binding Site Visualization

Although specific co-crystallization studies involving this compound have not been detailed in the available research, the general approach for aminophosphonate inhibitors is well-established. nih.gov The process involves obtaining a stable complex of the target protein and the inhibitor, growing a single crystal of this complex, and then collecting X-ray diffraction data. nih.gov The resulting electron density map allows for the building of a three-dimensional model of the protein-ligand complex. sci-hub.se

For example, studies on other phosphonate inhibitors have successfully used this technique to elucidate their binding modes. nih.gov The insights gained from such studies are instrumental in structure-based drug design, allowing for the optimization of the inhibitor's structure to enhance its binding affinity and specificity. nih.gov The visualization of the binding site can confirm computational docking predictions and provide a solid foundation for further synthetic modifications. nih.gov

Interactive Table: Conceptual Data from a Hypothetical Co-crystallization Study

This table illustrates the type of information that would be obtained from a successful co-crystallization experiment of an aminophosphonate inhibitor with its target enzyme.

ParameterDescriptionExample Finding
Protein Target The enzyme or receptor being inhibited.e.g., Alanine Racemase
PDB Code The unique identifier for the structure in the Protein Data Bank.e.g., XXXX
Resolution (Å) A measure of the level of detail in the crystal structure.e.g., 2.1 Å
Key Interacting Residues Amino acid residues in the protein's active site that form bonds with the inhibitor.e.g., Lys39, Tyr265, Ser164
Type of Interactions The nature of the chemical bonds between the inhibitor and the protein.e.g., Hydrogen bond between phosphonate oxygen and Lys39; Pi-stacking between furan ring and Tyr265.
Inhibitor Conformation The three-dimensional shape adopted by the inhibitor when bound to the protein.e.g., Extended conformation with the furan ring oriented towards a hydrophobic pocket.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic methodologies for producing [Amino(furan-2-yl)methyl]phosphonic acid and its derivatives is crucial for facilitating further research and potential commercialization. A primary focus will be on developing novel and sustainable "green" synthetic routes that are both efficient and environmentally benign. researchgate.nettandfonline.com Current methods often rely on established but potentially hazardous reactions like the Kabachnik-Fields or Pudovik reactions. tandfonline.com Future research should explore alternative, greener protocols.

Key areas for development include:

Catalyst-free and solvent-free conditions: Research into solid-state reactions or reactions under microwave irradiation without the need for solvents or catalysts can significantly reduce environmental impact. researchgate.neturfu.ru The use of recyclable catalysts, such as phenylphosphonic acid, also presents a promising avenue. researchgate.net

Aqueous media synthesis: Developing synthetic procedures that utilize water as a solvent is a key goal of green chemistry, offering a non-toxic and readily available reaction medium. researchgate.net

Stereoselective synthesis: Many biological activities are stereospecific. Therefore, the development of enantioselective and diastereoselective synthetic methods is critical to obtain optically active this compound derivatives. nih.gov This can be achieved through the use of chiral catalysts or ligands. nih.gov

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. Adapting synthetic routes for this compound to flow chemistry platforms could streamline its production.

Synthetic ApproachKey FeaturesPotential Advantages
Microwave-assisted synthesis Use of microwave irradiation to accelerate reactions.Reduced reaction times, often solvent-free.
Aqueous synthesis Utilizes water as the reaction solvent.Environmentally friendly, low cost.
Organocatalysis Employs small organic molecules as catalysts.Avoids toxic heavy metals, can be highly stereoselective.
Flow chemistry Continuous reaction in a tube or pipe reactor.Improved safety, scalability, and process control.

Identification of Undiscovered Biological Targets and Mechanisms of Action

While α-aminophosphonic acids are known to exhibit a broad range of biological activities, including antibacterial, antiviral, and anticancer properties, the specific molecular targets and mechanisms of action for many of these compounds, including this compound, remain to be fully elucidated. nih.govresearchgate.netresearchgate.net Future research should focus on identifying novel biological targets and unraveling the intricate molecular pathways through which these compounds exert their effects.

Promising research avenues include:

Enzyme inhibition profiling: Given that α-aminophosphonic acids are excellent mimics of the transition state of peptide bond hydrolysis, they are potent inhibitors of various enzymes, such as proteases and kinases. oup.comwikipedia.org Systematic screening against panels of enzymes could reveal novel and potent inhibitory activities.

Target deconvolution: For compounds that show interesting phenotypic effects in cell-based assays, target deconvolution techniques, such as affinity chromatography and proteomics, can be employed to identify their direct binding partners.

Mechanism of action studies: Once a target is identified, detailed biochemical and cellular studies are needed to understand how the compound modulates the target's function and the downstream consequences for cellular signaling pathways. This could involve techniques like X-ray crystallography to determine the binding mode of the inhibitor to its target enzyme. oup.com

Integration with Advanced High-Throughput Screening and Chemical Biology Platforms

To accelerate the discovery of new biological activities for this compound and its derivatives, integration with advanced high-throughput screening (HTS) and chemical biology platforms is essential. researchgate.net These technologies allow for the rapid screening of large compound libraries against a multitude of biological assays. nih.gov

Key strategies include:

Library synthesis: The creation of diverse chemical libraries based on the this compound scaffold is a prerequisite for HTS campaigns. Combinatorial chemistry approaches can be used to generate a wide range of analogs with varied substituents.

Phenotypic screening: HTS assays that measure a specific cellular phenotype, such as cell death in cancer cells or inhibition of viral replication, can identify compounds with desired biological effects without prior knowledge of their molecular target. nih.gov

Target-based screening: For known targets of interest, HTS assays can be developed to identify compounds that directly modulate the activity of a specific protein.

Chemical probes: Derivatives of this compound can be functionalized to create chemical probes for use in chemical biology studies to investigate biological processes and identify new targets.

Exploration of Multi-Targeting Approaches with this compound Scaffolds

The concept of "one drug, one target" is being increasingly challenged by the understanding that many complex diseases involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a promising strategy for developing more effective therapies. nih.gov The diverse biological activities reported for α-aminophosphonates suggest that scaffolds like this compound could be amenable to the development of multi-targeting agents. urfu.ruresearchgate.net

Future research in this area could focus on:

Rational design: By understanding the structure-activity relationships for different targets, it may be possible to rationally design single molecules based on the this compound scaffold that can potently inhibit two or more disease-relevant targets.

Fragment-based drug discovery: Combining fragments known to bind to different targets onto a central this compound core could lead to the development of novel multi-targeting compounds.

Systems biology approaches: Integrating screening data with systems biology models can help to identify key nodes in disease networks that could be effectively modulated by a multi-targeting drug.

Computational Model Refinement and Experimental Validation Strategies

Computational chemistry plays an increasingly important role in modern drug discovery, from hit identification to lead optimization. rsc.orguaeh.edu.mx For this compound, the development and refinement of computational models can guide the design of new derivatives with improved properties. However, it is crucial that these in silico predictions are rigorously validated through experimental studies.

Key areas for synergy between computational and experimental approaches include:

Quantitative Structure-Activity Relationship (QSAR) models: By correlating the structural features of a series of this compound derivatives with their biological activity, QSAR models can be developed to predict the activity of new, untested compounds. researchgate.net

Molecular docking and dynamics simulations: These methods can be used to predict the binding mode of this compound derivatives to their biological targets, providing insights for the rational design of more potent inhibitors. researchgate.net

ADME/Tox prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new compounds, helping to prioritize which molecules to synthesize and test. rsc.org

Experimental validation: The predictions from computational models must be tested experimentally. This involves synthesizing the designed compounds and evaluating their biological activity and physicochemical properties in relevant assays. This iterative cycle of computational design and experimental validation is key to successful drug discovery.

Computational MethodApplication in this compound Research
Quantum Mechanics (e.g., DFT) Calculation of electronic properties, reaction mechanisms, and spectroscopic data. uaeh.edu.mx
Molecular Docking Prediction of binding poses and affinities to biological targets. researchgate.net
Molecular Dynamics (MD) Simulations Study of the dynamic behavior of the compound and its complex with a target protein.
QSAR/QSPR Prediction of biological activity and physicochemical properties based on chemical structure. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for preparing [Amino(furan-2-yl)methyl]phosphonic acid in laboratory settings?

The compound can be synthesized via two primary approaches:

  • Hypophosphorous acid addition : Reacting hypophosphorous acid (or its derivatives) with β-(diphenylmethyl)imines under controlled conditions to yield aminoalkylphosphonous acids. This method requires protection of the N-terminus with groups like Fmoc, Boc, or trityl to prevent side reactions .
  • Bis(trimethylsilyl) phosphonite method : A one-pot synthesis where bis(trimethylsilyl) phosphonite is added to N-tritylalkanimines in chloroform. Post-reaction, silyl and benzyl groups are cleaved using HCl, followed by purification via ethanol recrystallization with propylene oxide (yield ~56%) . Both methods require rigorous inert atmosphere control to avoid oxidation of phosphonite intermediates.

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Key techniques include:

  • NMR spectroscopy : For confirming the presence of the furan ring (¹H NMR: δ 6.2–7.4 ppm) and phosphonic acid group (³¹P NMR: δ 18–25 ppm) .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (C₉H₁₂NO₃P; theoretical 213.17 g/mol) and fragmentation patterns .
  • X-ray crystallography : To resolve stereochemical ambiguities, particularly if the compound is used in enzyme inhibition studies where chirality matters .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Phosphonic acids generally exhibit high thermal stability but are sensitive to extreme pH:

  • Acidic conditions (pH < 3) : Risk of P–C bond cleavage, especially in the presence of strong acids like HCl .
  • Alkaline conditions (pH > 10) : Partial deprotonation of the phosphonic acid group, which may alter solubility and reactivity . Stability studies should include HPLC monitoring under accelerated degradation conditions (e.g., 40°C, 75% humidity) to assess shelf-life .

Advanced Research Questions

Q. What strategies can optimize enantioselective synthesis of this compound for biological studies?

Enantioselective synthesis is critical for studying structure-activity relationships. Effective approaches include:

  • Chiral catalysts : Use of Lewis acids (e.g., BINOL-derived catalysts) during the phosphorylation of imines to induce asymmetry. This method has achieved enantiomeric excess (ee) values >90% for similar α-aminophosphonates .
  • Chiral auxiliaries : Temporarily attaching groups like (R)- or (S)-phenylethyl to the amino group, followed by auxiliary removal post-synthesis .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) to separate enantiomers .

Q. How can computational modeling predict the bioactivity of this compound as an enzyme inhibitor?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target enzymes (e.g., carboxypeptidases or phenylalanine ammonia lyase):

  • Docking studies : Identify binding affinity by aligning the phosphonic acid group with the enzyme's active site (e.g., zinc ions in metalloproteases) .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding energy changes due to structural modifications (e.g., substituting the furan ring with thiophene) . Experimental validation via IC₅₀ assays is necessary to confirm computational predictions .

Q. What experimental designs address contradictions in reported bioactivity data for α-aminophosphonates?

Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. Mitigation strategies include:

  • Standardized purity protocols : Ensure ≥95% purity via repeated recrystallization or preparative HPLC .
  • Chirality verification : Use polarimetry or chiral HPLC to confirm enantiomeric composition .
  • Assay replication : Test activity across multiple models (e.g., in vitro enzymatic assays vs. cell-based studies) to isolate confounding factors .

Q. What role does the furan ring play in the compound’s physicochemical and biological properties?

The furan moiety contributes to:

  • Lipophilicity : Enhances membrane permeability compared to purely aliphatic analogs (logP ~0.8 vs. ~−1.2 for non-aromatic derivatives) .
  • Electron-rich environment : Facilitates π-π stacking with aromatic residues in enzyme active sites, as seen in PAL inhibitors .
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to the heterocyclic structure, as observed in similar furan-containing phosphonates .

Methodological Notes

  • Synthesis optimization : The McKenna procedure (bromotrimethylsilane followed by methanolysis) is recommended for scalable dealkylation of phosphonate esters .
  • Data interpretation : Conflicting bioactivity results may stem from unaccounted stereoisomers; always report ee values and purification methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.